molecular formula C10H10ClIO2 B1405421 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone CAS No. 1382995-35-8

1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone

Cat. No. B1405421
Key on ui cas rn: 1382995-35-8
M. Wt: 324.54 g/mol
InChI Key: YKQUFCLEMACJAK-UHFFFAOYSA-N
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Patent
US09199982B2

Procedure details

Potassium carbonate (72.4 g, 524 mmol) was added to a mixture of 1-(5-chloro-2-hydroxy-3-iodo-4-methylphenyl)ethanone (81.3 g, 262 mmol) and methyl iodide (19.6 mL, 314 mmol) in N,N-dimethylformamide (250 mL). The mixture was stirred at room temperature for 4 hours. Water (500 mL) was added and stirred for 15 minutes. The dark solids were filtered and dried in vacuo to give 42.3 g of the desired product. The filtrate was extracted with EtOAc (4×). The combined filtrates were washed with water (2×) and brine, dried (MgSO4), filtered and concentrated. The solids were dried in vacuo to give an additional 37.2 g of the desired product. The product was used without further purification, LCMS calculated for C10H11ClIO2 (M+H)+: m/z=324.9; Found: 325.0. 1H NMR (300 MHz, CDCl3): δ 7.62 (s, 1H), 3.78 (s, 3H), 2.65 (s, 3H), 2.62 (s, 3H) ppm.
Quantity
72.4 g
Type
reactant
Reaction Step One
Quantity
81.3 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[Cl:7][C:8]1[C:9]([CH3:19])=[C:10]([I:18])[C:11](O)=[C:12]([C:14](=[O:16])[CH3:15])[CH:13]=1.CI.O>CN(C)C=O>[Cl:7][C:8]1[C:9]([CH3:19])=[C:10]([I:18])[C:11]([O:4][CH3:1])=[C:12]([C:14](=[O:16])[CH3:15])[CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
72.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
81.3 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1)C(C)=O)O)I)C
Name
Quantity
19.6 mL
Type
reactant
Smiles
CI
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The dark solids were filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(=C(C(=C(C1)C(C)=O)OC)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.3 g
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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